molecular formula C28H32B2O4 B12575659 1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl- CAS No. 600718-37-4

1,3,2-Dioxaborolane, 2,2'-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-

Cat. No.: B12575659
CAS No.: 600718-37-4
M. Wt: 454.2 g/mol
InChI Key: VULFLCFAJMVPER-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] is a complex organoboron compound It is characterized by the presence of two 1,3,2-dioxaborolane rings connected through a fluoranthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] typically involves the reaction of fluoranthene derivatives with boronic acid pinacol esters. The reaction is often catalyzed by transition metals such as palladium or copper. The process generally requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] undergoes various chemical reactions, including:

    Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes.

    Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper catalysis.

Common Reagents and Conditions

    Borylation: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine.

    Hydroboration: Transition metal catalysts, such as rhodium or iridium complexes.

    Coupling Reactions: Copper iodide and aryl iodides.

Major Products

    Borylation: Pinacol benzyl boronate.

    Hydroboration: Chiral allenyl boronates.

    Coupling Reactions: Aryl boronates.

Scientific Research Applications

1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1,3,2-dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] involves the interaction of its boron atoms with various molecular targets. In hydroboration reactions, the boron-hydrogen bond adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or coupling, to yield the final products.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog used in similar reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes.

    Bis(pinacolato)diboron: Commonly used in Suzuki-Miyaura coupling reactions.

Uniqueness

1,3,2-Dioxaborolane, 2,2’-(3,8-fluoranthenediyl)bis[4,4,5,5-tetramethyl-] is unique due to its fluoranthene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

600718-37-4

Molecular Formula

C28H32B2O4

Molecular Weight

454.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoranthen-8-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)17-12-13-18-20-14-15-23(30-33-27(5,6)28(7,8)34-30)21-11-9-10-19(24(20)21)22(18)16-17/h9-16H,1-8H3

InChI Key

VULFLCFAJMVPER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C(C=C4)B6OC(C(O6)(C)C)(C)C

Origin of Product

United States

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